molecular formula C10H13BrClNO3 B13512116 Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride

Cat. No.: B13512116
M. Wt: 310.57 g/mol
InChI Key: WKKMCUOFVNJFDN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride is an organic compound with the molecular formula C10H13BrClNO3 It is a derivative of phenylacetic acid and contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2-methoxyphenylacetic acid followed by esterification and amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, methanol for esterification, and ammonia or an amine for the amination step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H13BrClNO3

Molecular Weight

310.57 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate;hydrochloride

InChI

InChI=1S/C10H12BrNO3.ClH/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H

InChI Key

WKKMCUOFVNJFDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(C(=O)OC)N.Cl

Origin of Product

United States

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